(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(4-fluorobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S2/c1-26-16(22)10-21-14-8-7-13(28(2,24)25)9-15(14)27-18(21)20-17(23)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGLTRSEDAPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic derivative belonging to the class of benzothiazole compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H22N2O5S
- Molecular Weight : 398.45 g/mol
- IUPAC Name : this compound
The presence of functional groups such as the methoxy group and the benzothiazole moiety suggests potential interactions with various biological targets that may lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigated the cytotoxic effects of several benzothiazole derivatives on Hep3B liver cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin. Specifically, compound 2a demonstrated a potent anticancer activity with an IC50 value significantly lower than that of untreated controls .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2a | 1625.8 | Hep3B |
| Doxorubicin | 7.4 | Hep3B |
This data suggests that this compound may possess similar or enhanced anticancer properties.
Antioxidant Activity
In addition to anticancer properties, benzothiazole derivatives have been evaluated for their antioxidant activity. The DPPH assay is commonly used to assess the free radical scavenging ability of compounds.
Antioxidant Evaluation Results
The antioxidant capacity of this compound was compared with known antioxidants like Trolox. Preliminary results indicated that this compound exhibited moderate antioxidant activity, suggesting potential applications in oxidative stress-related conditions .
| Compound | IC50 (µM) |
|---|---|
| (Z)-methyl 2... | 39.85 |
| Trolox | 7.72 |
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions between benzothiazole derivatives and their biological targets. For example, compounds containing a coumarin core coupled with thiazole demonstrated excellent acetylcholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Sulfonyl Variants : The methylsulfonyl group in the target compound (-SO₂CH₃) versus sulfamoyl (-SO₂NH₂) in alters electronic properties; methylsulfonyl is electron-withdrawing, which could stabilize the thiazole ring and influence reactivity .
- Core Heterocycle Differences : 1,2,4-Triazoles (e.g., ) lack the sulfur atom in benzothiazoles, affecting aromaticity and binding interactions.
Physicochemical Properties
- Solubility: The methylsulfonyl group in the target compound improves water solubility compared to non-sulfonated analogs (e.g., ).
- Stability : The Z-configuration may confer steric hindrance, reducing tautomerization risks observed in triazole-thione systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of benzo[d]thiazol-2-amine derivatives. Key steps include:
Thiazole Ring Formation : React aniline derivatives with sodium thiocyanate and bromine in glacial acetic acid to form 6-substituted benzo[d]thiazol-2-amines .
Hydrazone Formation : Condense the amine with hydrazine hydrochloride in ethylene glycol under reflux to yield hydrazinyl intermediates.
Acetylation and Sulfonylation : Introduce the methylsulfonyl group via sulfonation, followed by esterification with methyl 2-(bromo)acetate to attach the acetate moiety.
- Optimization : Use TLC to monitor reaction progress, and recrystallize intermediates from ethanol or ethyl acetate for purity .
Q. How can the structure of this compound be confirmed analytically?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Verify the (Z)-configuration by observing characteristic imine proton shifts (δ 8.5–9.5 ppm) and sulfonyl group signals (δ 3.0–3.5 ppm) .
- IR Spectroscopy : Confirm the presence of C=O (ester: ~1720 cm⁻¹) and C=N (imine: ~1640 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : While specific degradation data are unavailable, sulfonyl and imine groups suggest sensitivity to moisture and light. Store under inert gas (N₂/Ar) at –20°C.
- Handling : Use desiccants in storage vials and avoid prolonged exposure to ambient conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or purity across different batches?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, catalyst batch, temperature gradients). For example, incomplete sulfonation due to trace moisture can reduce yields.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time.
- Purification Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate impurities identified via HPLC-MS .
Q. What methodologies are used to study the structure-activity relationship (SAR) of analogs of this compound?
- Methodological Answer :
- Analog Design : Synthesize derivatives by varying substituents (e.g., replacing 4-fluorobenzoyl with other aryl groups) and evaluate biological activity.
- Biological Assays : Test antimicrobial activity via microdilution assays (MIC values) or enzyme inhibition studies (e.g., kinase assays).
- Computational Modeling : Perform molecular docking to predict binding affinities toward target proteins (e.g., bacterial DNA gyrase) using software like AutoDock Vina .
Q. How can reaction intermediates be characterized to elucidate the mechanism of imine formation?
- Methodological Answer :
- Trapping Intermediates : Use low-temperature NMR (–40°C) to stabilize and detect transient species like hemiaminals.
- Isotopic Labeling : Introduce ¹⁵N-labeled hydrazine to track imine nitrogen migration via 2D NMR (HSQC).
- Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent polarities .
Q. What in vitro models are appropriate for evaluating the compound’s bioactivity, and how should controls be designed?
- Methodological Answer :
- Cell-Based Assays : Use human cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity studies with cisplatin as a positive control.
- Antimicrobial Testing : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including drug-resistant variants.
- Control Design : Include vehicle controls (DMSO), reference compounds (e.g., ampicillin), and cell viability assays (MTT/Alamar Blue) to validate results .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity.
- Molecular Dynamics (MD) : Simulate binding stability in target active sites over 100 ns trajectories using GROMACS .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.
- Waste Disposal : Quench reactive intermediates (e.g., hydrazines) with aqueous NaHCO₃ before disposal.
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
